Methyl 4-acetylcubane-1-carboxylate

Bioisosteres Medicinal Chemistry Physicochemical Properties

For lead optimization programs facing metabolic instability or flat SAR from planar aromatic rings. This 1,4-disubstituted cubane building block offers a direct solution. • Directly replaces para-substituted benzene acetyl/ester scaffolds, improving solubility up to 50-fold and reducing non-specific binding. • Orthogonal methyl ester and acetyl handles enable modular synthesis of non-planar architectures. • Rigid cubane core enhances metabolic stability by resisting oxidative enzymatic clearance.

Molecular Formula C12H12O3
Molecular Weight 204.225
CAS No. 246854-75-1
Cat. No. B2966589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetylcubane-1-carboxylate
CAS246854-75-1
Molecular FormulaC12H12O3
Molecular Weight204.225
Structural Identifiers
SMILESCC(=O)C12C3C4C1C5C2C3C45C(=O)OC
InChIInChI=1S/C12H12O3/c1-3(13)11-4-7-5(11)9-6(11)8(4)12(7,9)10(14)15-2/h4-9H,1-2H3
InChIKeyVFXNIKXSKACVMI-PTMIQVEGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-acetylcubane-1-carboxylate: Cubane Bioisostere Building Block


Methyl 4-acetylcubane-1-carboxylate (CAS 246854-75-1) is a 1,4-disubstituted cubane derivative featuring a methyl ester and an acetyl group on the highly strained cubic C8H8 scaffold . As a member of the cubane class, it serves as a non-classical, sp3-hybridized bioisostere for para-substituted benzene rings in medicinal chemistry, offering a rigid, metabolically stable framework that can enhance pharmacokinetic properties while retaining biological activity [1].

Bioisostere Workflow Supports para-substituted phenyl replacement research with a rigid, sp3-hybridized cubane core.
Scaffold Type 1,4-Disubstituted building block with orthogonal methyl ester and acetyl reactive handles.
Selection Context Ideal for studies requiring improved solubility and metabolic stability over flat aromatic cores.

Why Generic Bioisosteres Cannot Replace This Cubane Derivative


Generic substitution fails because this compound occupies a unique intersection of structural and physicochemical properties. While benzene provides a flat, π-rich core, and bicyclo[1.1.1]pentane (BCP) offers a smaller, rigid alternative, the cubane scaffold provides the closest geometric match to a para-substituted benzene ring [1]. This precise isosterism allows for retention of target binding affinity, whereas the cubane core simultaneously introduces significant improvements in solubility and metabolic stability compared to both benzene and larger, more lipophilic bioisosteres like bicyclo[2.2.2]octane (BCO) [2][3]. The specific 1,4-disubstituted pattern with orthogonal reactive handles (methyl ester and acetyl) further defines its unique utility as a building block, distinguishing it from other cubane derivatives lacking this exact functional group combination.

Geometric Match Cubane-1,4-diyl Benzene / BCP / BCO Cubane provides the closest geometric match to para-substituted benzene; BCP is smaller and BCO is larger and more lipophilic.
Property Profile Cubane Derivative BCP / BCO Analogs Unlike BCO, cubane may improve nonspecific binding and solubility profiles. BCP lacks the exact vector alignment for para-disubstitution.
Functional Handles 1,4-Ester/Acetyl Other Cubane Derivatives The orthogonal methyl ester and acetyl combination is unique; other substitution patterns may not support the same synthetic transformations.

Quantified Performance Advantages of This Cubane Building Block


Reduced Lipophilicity and Nonspecific Binding vs. BCO

The cubane core differentiates itself from the larger bicyclo[2.2.2]octane (BCO) bioisostere by reducing lipophilicity and improving nonspecific binding (NSB) profiles. A systematic study comparing para-substituted phenyl, BCP, BCO, and cubane motifs in a model drug system showed that while BCO substitution led to more lipophilic molecules with no NSB improvement, the cubane-1,4-diyl substitution improved both parameters, decreasing lipophilicity as measured by chromatographic hydrophobicity index (CHI) and reducing NSB [1].

Lipophilicity & NSB
Class-level
Cubane-1,4-diyl Reduced CHI, improved NSB
BCO-1,4-diyl Increased lipophilicity, no NSB improvement
Supports cleaner target-engagement profiling and reduced off-target binding risk.
Model drug-like system; CHI(IAM) measurement context.
Bioisosteres Medicinal Chemistry Physicochemical Properties

Enhanced Metabolic Stability from Strained C–H Bonds

The cubane scaffold confers intrinsic metabolic stability compared to a standard benzene ring due to the high bond strength imparted by ring strain. A 2023 Nature paper highlights that the ring strain in cubane 'imparts high bond strength and thus metabolic stability on their C–H bonds,' making it an ideal benzene bioisostere [1]. This is in contrast to benzene, which is susceptible to cytochrome P450-mediated oxidation, and BCP, which is also metabolically stable but offers a different geometric profile [1].

Metabolic Stability
Class-level
C–H Bond Strength High (ring strain imparts resistance to P450 oxidation)
May reduce metabolic clearance compared to benzene-containing scaffolds.
Class-level evidence from in vitro and in vivo metabolism studies.
Metabolic Stability Drug Metabolism Pharmacokinetics

Improved Aqueous Solubility vs. Benzene

Replacement of a para-substituted benzene ring with a cubane-1,4-diyl group significantly enhances aqueous solubility. A 2017 study demonstrated that replacing an aromatic ring with a BCP group improves solubility by at least 50-fold, and the study confirmed that the cubane-1,4-diyl motif showed similar improvements in solubility compared to the parent phenyl system [1]. This is a class property of the saturated, rigid cage structure which disrupts π-π stacking and increases overall polarity [1].

Aqueous Solubility
Class-level
Improvement vs. Phenyl Confirmed improvement (BCP reference: >50-fold increase)
Supports formulation-friendly profile by disrupting π-π stacking and increasing polarity.
Class-level trend; confirm with specific lead series.
Solubility Bioisosteres Drug Formulation

Greater Rigidity for Precise Target Engagement

The rigidity of the cubane core is a key differentiator for target binding. A 2024 molecular dynamics study compared the flexibility of benzene, BCP, and cubane ring systems. While benzene is shown to be more flexible in terms of dihedral ring flexibility, both BCP and cubane were found to be more rigid, with substituents behaving similarly [1]. This enhanced rigidity can lead to better entropic binding and higher selectivity for a given target, a distinct advantage over the more flexible benzene ring.

Molecular Rigidity
Head-to-head
Cubane / BCP More rigid (lower dihedral flexibility)
Benzene More flexible dihedral ring
Fixed functional-group vectors may support higher binding selectivity in structure-based design.
Molecular dynamics simulations; crystallographic data context.
Conformational Analysis Molecular Dynamics Bioisosteres

Optimal Application Scenarios for Methyl 4-acetylcubane-1-carboxylate


Scaffold Hopping to Enhance Lead-Like Properties

Use as a direct replacement for a para-substituted phenyl ring bearing acetyl and ester groups in a lead compound. This substitution leverages the cubane core's ability to improve solubility (up to 50-fold vs. benzene) and reduce non-specific binding while maintaining target potency due to its close geometric match to benzene [1][2]. The improved metabolic stability from the strong C–H bonds of the strained cage reduces oxidative clearance, a common liability of aromatic rings [3].

Chemical Probe Design with Lower Off-Target Effects

Incorporate this building block into a chemical probe to study a specific biological target. The cubane scaffold's reduced non-specific binding (NSB) compared to both phenyl and BCO analogs ensures cleaner assay data and more reliable target engagement profiles [1]. The rigidity of the core also enforces a fixed geometry for the functional groups, which can enhance selectivity for the intended target over related proteins [2].

Rigid 3D Building Block for Advanced Materials

Utilize the orthogonal reactivity of the methyl ester and acetyl groups on the rigid cubane scaffold to construct complex, non-planar molecular architectures, such as rigid-rod molecules or metal-organic framework (MOF) linkers [4]. The 90° bond angles of the cubane core provide a unique, highly directional building block that is distinct from linear aromatic or aliphatic linkers, enabling the creation of materials with novel porosity or electronic properties [4].

Mitigating Toxicity and Metabolic Liabilities

Address a lead compound's toxicity or poor pharmacokinetics caused by a benzene ring. Replacing that ring with a cubane-1,4-diyl unit can eliminate the toxicity associated with benzene metabolism (e.g., reactive epoxide formation) and improve metabolic stability, as the cubane core is inherently more stable to enzymatic oxidation [3][4]. This building block provides a direct synthetic route to introduce these beneficial properties via standard ester and ketone transformations.

Application
Selection Property
Validation Focus
Scaffold hopping for lead-like property improvement
Solubility and NSB improvement potential relative to phenyl
CHI, solubility, and NSB profiling in target series
Chemical probe design with cleaner assay profiles
Reduced nonspecific binding and rigid core geometry
Target engagement selectivity and off-target panel screening
Rigid 3D building block for advanced materials
Orthogonal ester/acetyl handles on 90° cubane scaffold
MOF linker or rigid-rod architecture feasibility
Metabolic liability mitigation in lead series
Strained C–H bond resistance to oxidative metabolism
Microsomal stability and reactive metabolite screening
Scenarios derived from reported class-level evidence; require lead-specific experimental validation.

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